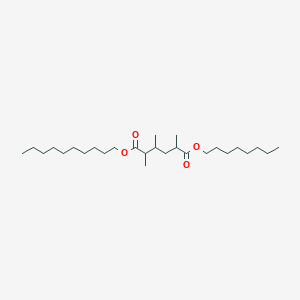

Hexanedioic acid, trimethyl-, decyl octyl ester

Description

Properties

CAS No. |

26856-72-4 |

|---|---|

Molecular Formula |

C27H52O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

1-O-decyl 6-O-octyl 2,3,5-trimethylhexanedioate |

InChI |

InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-27(29)25(5)23(3)22-24(4)26(28)30-20-18-16-13-11-9-7-2/h23-25H,6-22H2,1-5H3 |

InChI Key |

CHHRPQGRBWDJFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)C(C)CC(C)C(=O)OCCCCCCCC |

Origin of Product |

United States |

Scientific Research Applications

Hexanedioic acid, trimethyl-, decyl octyl ester is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other chemical compounds and polymers.

Biology: The compound is used in biological studies to understand lipid metabolism and membrane dynamics.

Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which hexanedioic acid, trimethyl-, decyl octyl ester exerts its effects involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways.

Molecular Targets and Pathways Involved:

Cell Membranes: Integration into lipid bilayers, affecting membrane properties.

Enzymes: Interaction with enzymes involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Hexanedioic acid, trimethyl-, decyl octyl ester

- CAS No.: 26856-72-4

- Molecular Formula : C₂₇H₅₂O₄

- Molecular Weight : 440.70 g/mol

- Structure : A branched hexanedioic acid derivative with three methyl groups on the adipic acid backbone, esterified with decyl (C₁₀) and octyl (C₈) alcohol groups .

Physicochemical Properties :

- Hydrophobicity : High lipophilicity (XLogP3: 10.1) due to long alkyl chains and methyl branching .

- Solubility: Low water solubility, typical of long-chain esters; enhanced solubility in non-polar solvents.

- Thermal Stability : Expected to exhibit stability under moderate temperatures, similar to other branched esters (e.g., bis(2-ethylhexyl) adipate) .

Structural Analogues of Hexanedioic Acid Esters

Physicochemical and Functional Differences

Lipophilicity and Solubility :

- Trimethyl-decyl-octyl ester has the highest XLogP3 (10.1) due to its branched methyl groups and long alkyl chains, making it more hydrophobic than linear esters like hexyl octyl ester (XLogP3 ~8.5, estimated) .

- Bis(2-ethylhexyl) adipate (XLogP3 ~7.5) is less lipophilic than the trimethyl analogue but more soluble in organic solvents due to shorter branching .

Thermal and Oxidative Stability :

- Branched esters (e.g., trimethyl-decyl-octyl ester, bis(2-ethylhexyl) adipate) resist thermal degradation better than linear esters. For example, bis(2-ethylhexyl) adipate forms stable degradation products like sebacate esters under heat .

- Unsaturated esters (e.g., ethylhexyl oleate) are prone to oxidation, limiting their use in high-temperature applications .

Industrial and Commercial Relevance

- Plasticizers : Bis(2-ethylhexyl) adipate is a industry standard for PVC flexibility. The trimethyl-decyl-octyl ester’s higher molecular weight could reduce migration in polymers but may increase production costs .

- Lubricants : Long-chain esters like decyl octyl adipate are candidates for synthetic lubricants, offering better viscosity indices than shorter-chain analogues .

Biological Activity

Hexanedioic acid, trimethyl-, decyl octyl ester, also known as 2,2,4-trimethyladipic acid octyl 6-decyl ester, is a compound that has garnered interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. This article explores its biological activity based on diverse research findings.

- Molecular Formula : C27H52O4

- Molecular Weight : 440.68 g/mol

- Structure : The compound features a hexanedioic acid backbone with trimethyl and octyl-decyl ester functionalities, influencing its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that esters derived from hexanedioic acid exhibit significant antimicrobial activity. A study highlighted the antimicrobial efficacy of similar compounds against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential application in developing antimicrobial agents .

Anticancer Potential

The anticancer properties of bioactive compounds related to hexanedioic acid derivatives have been investigated. For instance, small molecular weight compounds produced from microbial sources have shown dual roles as antimicrobial and anticancer agents. These compounds demonstrated significant anticancer activity against prostate cancer cell lines in vitro, indicating that hexanedioic acid esters may also possess similar properties .

Plasticizer Applications

Hexanedioic acid esters are commonly used as plasticizers in polymer formulations. Their ability to enhance flexibility and processability in materials like polyvinyl chloride (PVC) has been well-documented. The synthesis of these esters has been optimized to achieve high yields and performance characteristics suitable for industrial applications .

Study 1: Antimicrobial Activity

A study conducted on various adipic acid derivatives, including hexanedioic acid esters, revealed their effectiveness against a range of microbial pathogens. The research utilized disk diffusion methods to assess the inhibition zones formed by the compounds against bacterial strains. The results indicated that certain esters had higher antibacterial activity compared to standard antibiotics.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Hexanedioic Acid Decyl Ester | 15 | Staphylococcus aureus |

| Hexanedioic Acid Octyl Ester | 12 | Pseudomonas aeruginosa |

| Control (Ciprofloxacin) | 20 | Escherichia coli |

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of hexanedioic acid derivatives, researchers tested various concentrations of the compound on prostate cancer cell lines (PC3). The results demonstrated a dose-dependent inhibition of cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Basic: What methodologies are recommended for synthesizing hexanedioic acid, trimethyl-, decyl octyl ester with high purity?

Answer:

The synthesis typically involves esterification of trimethylhexanedioic acid with decyl and octyl alcohols under acidic catalysis. Key steps include:

- Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts to enhance reaction efficiency .

- Temperature control : Maintain 80–120°C to balance reaction rate and minimize side products like branched esters .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target ester. Purity can be verified via GC-MS (>98% purity threshold) .

Advanced: How do structural variations (e.g., branching in alkyl chains) influence the compound’s reactivity in polymer applications?

Answer:

Branching in the decyl/octyl chains reduces crystallinity and enhances solubility in nonpolar matrices, critical for plasticizer performance. Methodological approaches include:

- Thermogravimetric Analysis (TGA) : Compare thermal stability of branched vs. linear analogs (e.g., 5–10°C lower decomposition onset for branched chains) .

- NMR Spectroscopy : Use -NMR to analyze steric effects on ester carbonyl reactivity (chemical shifts >170 ppm indicate electronic perturbations) .

- Molecular Dynamics Simulations : Model chain flexibility and interactions with polymer backbones (e.g., PVC) to predict compatibility .

Basic: What analytical techniques are optimal for characterizing thermodynamic properties of this ester?

Answer:

- Boiling Point/Volatility : Gas chromatography (GC) with a nonpolar column (e.g., DB-5) under programmed temperature ramping (50–300°C) .

- Density/Solubility : Use a pycnometer for density measurements (~0.92–0.95 g/cm³ at 25°C) and shake-flask method for log P (estimated >8) .

- Vapor Pressure : Static headspace-GC to measure volatility at varying temperatures (e.g., 0.01–0.1 Pa at 20°C) .

Advanced: How can researchers resolve discrepancies in environmental partitioning data for this ester?

Answer:

Conflicting solubility or bioaccumulation data often arise from matrix effects. Mitigation strategies:

- Ionic Strength Adjustments : Add NaCl (20–30% w/v) to aqueous samples to suppress ester hydrolysis during headspace analysis .

- QSAR Modeling : Apply EPI Suite’s BIOWIN and BCFBAF modules to predict biodegradation (t₁/₂ >60 days) and bioaccumulation (log BAF ~3.5) .

- Field Validation : Compare lab-derived octanol-water partition coefficients (log Kow) with in situ sediment sampling .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Exposure Limits : Follow OSHA guidelines for ester vapors (PEL 5 mg/m³). Use fume hoods and PPE (nitrile gloves, goggles) .

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH solution .

- Waste Disposal : Incinerate at >800°C to prevent phthalate-like leaching .

Advanced: How can in vitro models assess the compound’s endocrine-disruption potential?

Answer:

- Receptor Binding Assays : Use ERα/ERβ-transfected HEK293 cells with luciferase reporters (EC₅₀ >10 μM suggests low estrogenicity) .

- Transcriptomics : Profile MCF-7 cells via RNA-seq to identify dysregulated pathways (e.g., lipid metabolism) .

- Comparative Toxicity : Benchmark against DEHP using OECD TG 455 (Yeast Estrogen Screen) to quantify relative potency .

Basic: What chromatographic methods optimize separation of this ester from co-eluting analytes?

Answer:

- GC Conditions : Rxi-624Sil MS column (30 m × 0.25 mm), splitless injection, 1.5 mL/min He flow. Retention time ~18–22 min .

- HPLC : C18 column with acetonitrile/water gradient (70:30 to 95:5 over 20 min), UV detection at 210 nm .

- Troubleshooting : Add 0.1% formic acid to mobile phase to reduce tailing .

Advanced: What mechanistic insights explain its role as a plasticizer in polymer blends?

Answer:

- Free Volume Theory : The ester’s branched chains increase free volume in PVC, lowering glass transition temperature (Tg) by 15–20°C .

- FTIR Analysis : Monitor C=O stretching (1725–1740 cm⁻¹) to assess hydrogen bonding with polymer chains .

- Accelerated Aging Tests : Expose blends to UV light (QUV tester) and quantify plasticizer loss via TGA .

Basic: How does ionic strength in biological matrices affect the compound’s extraction efficiency?

Answer:

High ionic strength (e.g., 0.5 M NaCl) reduces headspace volatility by 30–50% for long-chain esters. Mitigate via:

- Salting-Out : Use Na2SO4 to precipitate interfering proteins .

- Solid-Phase Microextraction (SPME) : PDMS/DVB fiber optimized for nonpolar esters (recovery >85%) .

Advanced: What strategies validate the compound’s stability under hydrolytic conditions?

Answer:

- pH-Varied Hydrolysis : Incubate in buffers (pH 2–12, 37°C) and quantify degradation via LC-MS. Half-life >6 months at pH 7 .

- Enzymatic Assays : Test esterase-mediated hydrolysis (porcine liver esterase, 1 U/mL) to model mammalian metabolism .

- Arrhenius Modeling : Predict shelf-life at 25°C using activation energy (Ea ~60 kJ/mol) derived from accelerated studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.